Comparative In Vitro Potency: BML-244's IC50 Value vs. Advanced Clinical Inhibitors Odanacatib and Balicatib
BML-244 demonstrates a specific, nanomolar-range potency against human cathepsin K (IC50 = 51 nM) [1]. In cross-study comparison, this places its in vitro activity significantly weaker than the advanced clinical candidates Odanacatib (human IC50 = 0.2 nM) [2] and Balicatib (human IC50 = 1.4-22 nM) .
| Evidence Dimension | Inhibitory concentration (IC50) against human cathepsin K enzyme |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | Odanacatib (MK-0822): 0.2 nM; Balicatib (AAE581): 1.4 nM or 22 nM |
| Quantified Difference | BML-244 is 255-fold less potent than Odanacatib (using 0.2 nM) and 36-fold less potent than Balicatib (using 1.4 nM). |
| Conditions | Cell-free enzymatic assays; conditions from separate studies. |
Why This Matters
This potency gap positions BML-244 as a valuable tool compound for investigating dose-dependent effects or for applications where a less potent, reversible inhibitor is required to dissect cathepsin K biology, in contrast to ultra-potent, clinical-stage inhibitors.
- [1] Santa Cruz Biotechnology. BML-244 (CAS 104062-70-6) Product Datasheet. Cat. No. sc-221370. View Source
- [2] Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorg Med Chem Lett. 18(3):923-8. View Source
